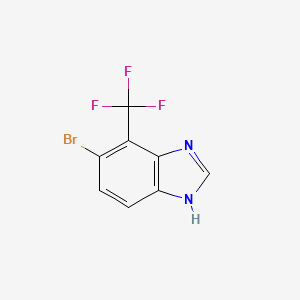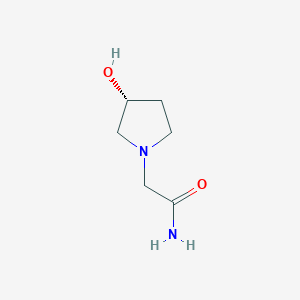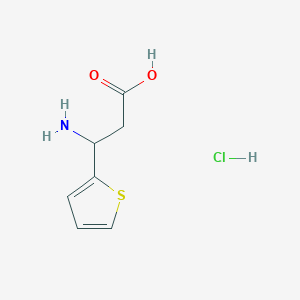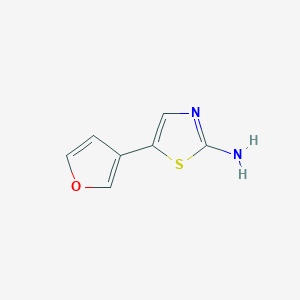
4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline is a complex organic compound featuring a pyridine ring substituted with two oxazoline groups and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline typically involves multiple steps:
Formation of the Oxazoline Rings: The oxazoline rings can be synthesized from amino alcohols and carboxylic acids under dehydrating conditions.
Substitution on the Pyridine Ring: The oxazoline groups are introduced onto the pyridine ring through nucleophilic substitution reactions.
Coupling with Aniline: The final step involves coupling the substituted pyridine with aniline, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazoline rings, converting them back to amino alcohols.
Substitution: The pyridine ring can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be studied for their catalytic properties.
Biology
In biological research, the compound’s derivatives may be explored for their potential as enzyme inhibitors or receptor antagonists, given the presence of the pyridine and oxazoline moieties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用机制
The mechanism of action of 4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline would depend on its specific application. For instance, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. As a receptor antagonist, it could bind to the receptor, preventing the natural ligand from eliciting a response.
相似化合物的比较
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Similar in having a pyridine ring with heterocyclic substitutions.
2,6-Bis(oxazoline)pyridine: Similar in having oxazoline rings attached to the pyridine ring.
Uniqueness
4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline is unique due to the combination of oxazoline and aniline moieties, which may confer distinct chemical and biological properties not found in the similar compounds listed above.
属性
分子式 |
C23H28N4O3 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
4-[2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-yl]oxyaniline |
InChI |
InChI=1S/C23H28N4O3/c1-13(2)20-11-28-22(26-20)18-9-17(30-16-7-5-15(24)6-8-16)10-19(25-18)23-27-21(12-29-23)14(3)4/h5-10,13-14,20-21H,11-12,24H2,1-4H3/t20-,21-/m1/s1 |
InChI 键 |
WSCDOJACSRZVRD-NHCUHLMSSA-N |
手性 SMILES |
CC(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)C)OC4=CC=C(C=C4)N |
规范 SMILES |
CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)OC4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)


![(3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate](/img/structure/B12870798.png)







![(S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole](/img/structure/B12870861.png)
![2-(Aminomethyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12870870.png)

